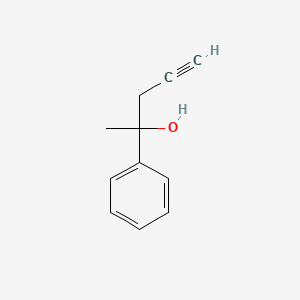

2-Phenyl-4-pentyn-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H12O |

|---|---|

分子量 |

160.21 g/mol |

IUPAC名 |

2-phenylpent-4-yn-2-ol |

InChI |

InChI=1S/C11H12O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

InChIキー |

PLUHTHABGAEVIL-UHFFFAOYSA-N |

SMILES |

CC(CC#C)(C1=CC=CC=C1)O |

正規SMILES |

CC(CC#C)(C1=CC=CC=C1)O |

製品の起源 |

United States |

Structural Classification Within Homopropargyl Alcohols

Homopropargyl alcohols are a class of organic compounds characterized by a hydroxyl group (-OH) and a carbon-carbon triple bond (alkyne) separated by a single methylene (B1212753) (-CH₂) group. scirp.org 2-Phenyl-4-pentyn-2-ol fits precisely into this classification. Its structure features a tertiary alcohol at the second carbon position, where the hydroxyl group is attached to a carbon that is also bonded to a methyl group and a phenyl group. The "homopropargyl" designation arises from the propargyl unit (a three-carbon fragment with a triple bond) which is extended by one methylene group from the alcohol function.

The key structural features are:

Tertiary Alcohol: The hydroxyl group is attached to a carbon atom bonded to three other carbon atoms.

Phenyl Group: An aromatic benzene (B151609) ring is directly attached to the carbinol carbon (the carbon bearing the -OH group).

Terminal Alkyne: The molecule contains a carbon-carbon triple bond at the end of the carbon chain (at position 4), which includes a reactive terminal hydrogen.

Methylene Spacer: A -CH₂- group is located at the third carbon position, separating the alcohol and alkyne functionalities.

The presence of both the aromatic ring and the free hydroxyl group are considered important for the potential biological activity observed in some aromatic homopropargyl alcohols. scirp.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-phenylpent-4-yn-2-ol | nih.gov |

| Molecular Formula | C₁₁H₁₂O | nih.gov |

| Molecular Weight | 160.21 g/mol | nih.gov |

| CAS Number | 6712-35-2 | nih.gov |

| Monoisotopic Mass | 160.088815002 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Synonyms | alpha-Methyl-alpha-propargylbenzyl alcohol | nih.gov |

Academic Significance As a Versatile Synthetic Intermediate

Organometallic Reagent-Based Approaches

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of complex organic molecules like this compound. These approaches typically involve the nucleophilic addition of an organometallic species to the electrophilic carbonyl carbon of acetophenone (B1666503).

Magnesium-Mediated Propargylation of Carbonyl Compounds

The Grignard reaction is a classic and widely used method for the formation of alcohols. organic-chemistry.orgtestbook.comchemistrysteps.com In the context of synthesizing this compound, a propargyl Grignard reagent, such as propargylmagnesium bromide, is reacted with acetophenone. The propargyl Grignard reagent is typically prepared in situ by reacting propargyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic attack of the propargyl Grignard reagent on the carbonyl carbon of acetophenone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound. organic-chemistry.orgchemistrysteps.comkhanacademy.org

Reaction Scheme:

Factors such as solvent, temperature, and the purity of the magnesium can influence the reaction's efficiency.

Lithium Acetylide Intermediate Reactions with Aromatic Aldehydes and Ketones

Another effective method for the synthesis of this compound involves the use of lithium acetylides. thieme-connect.descirp.orggoogle.comiu.edu Lithium acetylides are generated by deprotonating a terminal alkyne, in this case, propyne, with a strong base like n-butyllithium (n-BuLi). wikipedia.org The resulting lithium propargylide is a potent nucleophile.

This lithium acetylide then readily reacts with acetophenone in a nucleophilic addition reaction. The reaction is typically carried out at low temperatures in an inert solvent such as THF. An acidic workup is subsequently required to protonate the resulting alkoxide and afford this compound. thieme-connect.deorgsyn.org

Reaction Scheme:

This method offers good yields and is a common strategy for introducing a propargyl group. google.comcdnsciencepub.com

Acetylenic Alcohol Synthesis Utilizing Calcium Carbide as Acetylene (B1199291) Source

Calcium carbide (CaC₂) can serve as an inexpensive and safe source of acetylene for the synthesis of acetylenic alcohols. acs.orgacs.orgd-nb.infouni-giessen.deresearchgate.net This method, often referred to as the Favorskii reaction, involves the in-situ generation of acetylene from calcium carbide in the presence of a base and a suitable solvent. nih.govwikipedia.org

For the synthesis of this compound, the reaction is typically carried out by treating acetophenone with calcium carbide in a solvent system like dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of a base, such as potassium hydroxide (B78521) (KOH) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgacs.orgnih.gov The base facilitates the generation of the acetylide anion from acetylene, which then attacks the carbonyl group of acetophenone.

Reaction Conditions for Ethynylation of Acetophenone:

| Catalyst System | Solvent | Temperature | Yield | Reference |

| KOH-H₂O-EtOH | DMSO | Room Temp. | Good | nih.gov |

| TBAF·3H₂O | DMSO | Room Temp. | Moderate to Good | acs.orgacs.org |

| Ball Milling (additive-free) | Neat | - | Moderate | d-nb.info |

This approach is particularly attractive due to the low cost and availability of calcium carbide. However, for less reactive ketones like acetophenone, enolization can be a competing side reaction. acs.orgacs.org

Stereoselective Synthetic Strategies

The development of methods for the enantioselective synthesis of chiral molecules is a significant area of research in organic chemistry. For this compound, which contains a chiral tertiary carbinol center, stereoselective strategies aim to produce a single enantiomer of the molecule.

Approaches for Enantioselective Formation of Tertiary Propargylic Alcohols

The enantioselective addition of alkyne nucleophiles to ketones is a direct and efficient route to optically active tertiary propargylic alcohols. nih.govsci-hub.se These methods typically employ a chiral catalyst to control the stereochemical outcome of the reaction.

Several catalytic systems have been developed for the enantioselective alkynylation of ketones. These often involve a metal catalyst, such as zinc or copper, complexed with a chiral ligand. sci-hub.sersc.orgnih.gov For the synthesis of enantiomerically enriched this compound, a terminal alkyne like phenylacetylene (B144264) could be added to a prochiral ketone in the presence of a chiral catalyst system.

Examples of Catalytic Systems for Enantioselective Alkynylation of Ketones:

| Metal | Chiral Ligand | Alkyne | Ketone | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ | (+)-N-methylephedrine | Terminal Alkynes | Aldehydes | up to 99% | organic-chemistry.org |

| Cu(I) | MeOBIPHEP | Terminal Alkynes | α,β-Unsaturated Ketones | Excellent | nih.gov |

| Ni(II) | Salen Complex | Terminal Alkynes | Trifluoromethyl Ketones | up to 97% | researchgate.net |

| Cu(II) | Chiral Hydroxamic Acid | α-N₃ Amide | Trifluoromethyl Ketones | High | rsc.org |

While specific data for the enantioselective synthesis of this compound is not extensively detailed in the provided search results, the general principles of these catalytic systems are applicable. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. sci-hub.seorganic-chemistry.org Research in this area continues to provide more efficient and selective methods for the synthesis of chiral tertiary propargylic alcohols. rsc.orgmdpi.com

Chemical Transformations and Reactivity of 2 Phenyl 4 Pentyn 2 Ol

Derivatization and Functional Group Interconversions

The hydroxyl and terminal alkyne groups are primary sites for functionalization, enabling the synthesis of various derivatives.

The tertiary hydroxyl group of 2-Phenyl-4-pentyn-2-ol can be readily converted to its corresponding ester through acetylation. This reaction is a standard method for protecting the alcohol or modifying the compound's properties. The acetylation is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. For instance, the reaction with acetic anhydride yields 2-phenyl-4-pentyn-2-yl acetate. slideshare.net This transformation replaces the active hydrogen of the hydroxyl group, which can be useful in multi-step syntheses to prevent unwanted side reactions.

The terminal alkyne of this compound can undergo halogenation. Specifically, the acetylenic hydrogen can be replaced with a halogen atom. A common method for this is reaction with an electrophilic halogen source. For example, treatment of this compound with N-Bromosuccinimide (NBS) results in the formation of 5-bromo-2-phenyl-4-pentyn-2-ol. slideshare.net This reaction introduces a bromo substituent at the terminal position of the alkyne, creating a valuable synthetic intermediate for further cross-coupling reactions. slideshare.net

| Transformation | Reagent(s) | Product | Reference |

| Acetylation | Acetic Anhydride | 2-phenyl-4-pentyn-2-yl acetate | slideshare.net |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-2-phenyl-4-pentyn-2-ol | slideshare.net |

Cyclization Reactions

The presence of both a hydroxyl group and an alkyne in a 1,4-relationship makes this compound a suitable precursor for various intramolecular cyclization reactions, leading to the formation of heterocyclic compounds like lactones and furans.

A one-pot γ-lactonization of homopropargyl alcohols, such as this compound, can be achieved through an alkyne deprotonation/boronation/oxidation sequence. wikipedia.org This method generates a ketene (B1206846) intermediate which is then trapped intramolecularly by the adjacent hydroxyl group to furnish the γ-lactone. wikipedia.org The process typically involves deprotonation of the terminal alkyne, reaction with a borane (B79455) source, and subsequent oxidation. wikipedia.org This strategy provides a practical route to γ-lactones from homopropargyl alcohols using common and inexpensive reagents without the need to isolate intermediates. wikipedia.org

Transition metal catalysts are widely employed to facilitate the cyclization of alkynyl alcohols. The specific product often depends on the metal catalyst and reaction conditions.

Palladium-Catalyzed Cyclization: Palladium(II) complexes can catalyze the cyclization of 4-pentyn-1-ol (B147250), a close structural analog of this compound. The reaction proceeds at room temperature and is believed to involve the formation of heterocyclic intermediates which can subsequently react with water to yield products like 5-(2-methyl-tetrahydrofuran-2-yloxy)-pentan-2-one. wiley-vch.de

Ruthenium-Catalyzed Cyclization: While not a direct analog, the ruthenium-catalyzed oxidative cyclization of 2-phenyl-5-hexen-2-ol (an alkene analog) suggests a potential pathway. With a Ru₃(CO)₁₂ catalyst, this reaction yields a 2,3-dihydrofuran (B140613) derivative. wikipedia.org Similar reactivity could be anticipated for alkynyl substrates under appropriate conditions.

Zinc-Catalyzed Cyclization: Zinc-based catalysts have been shown to be effective in the intramolecular hydroalkoxylation of both terminal and internal alkynyl alcohols, leading to the selective formation of exo-cyclized products (enol ethers). nih.gov For a substrate like this compound, this would correspond to the formation of a five-membered ring. The reaction of a related internal alkynyl alcohol, 5-phenyl-4-pentyn-2-ol, with a zinc catalyst resulted in a 42% conversion to the cyclized product. nih.gov

| Catalyst System | Substrate Type | Product Type | Reference |

| PdCl₂ or trans-[PdCl₂L₂] | 4-pentyn-1-ol | Tetrahydrofuran (B95107) derivative | wiley-vch.de |

| Ru₃(CO)₁₂ / PPh₃ | 4-penten-1-ols | Dihydrofuran derivative | wikipedia.org |

| Zinc Acetamidate Complex | Alkynyl alcohols | Enol ether (exo-cyclization) | nih.gov |

Rearrangement Reactions

As a tertiary propargylic alcohol, this compound is susceptible to several classic acid-catalyzed rearrangement reactions. The specific outcome is often a competition between different pathways, primarily the Meyer-Schuster and Rupe rearrangements.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The mechanism involves protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final enone product. wikipedia.org

The Rupe rearrangement is a competing reaction for tertiary alcohols containing a terminal alkyne. wikipedia.org This pathway also begins with acid-catalyzed dehydration but leads to an enyne intermediate, which upon hydration yields an α,β-unsaturated methyl ketone. wikipedia.orgresearchgate.net For this compound, the Rupe rearrangement would likely be a significant competing pathway under strong acid conditions. rsc.org The use of milder Lewis acid or transition metal catalysts (e.g., based on Gold or Rhenium) can favor the Meyer-Schuster pathway and improve selectivity. wikipedia.orgucl.ac.ukcore.ac.uk

Another relevant transformation is the Nicholas reaction . This reaction involves the protection of the alkyne moiety with dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgnrochemistry.com This forms a stable complex that can stabilize a positive charge at the adjacent carbon (the carbon bearing the phenyl and hydroxyl groups). wikipedia.org Treatment with a Brønsted or Lewis acid generates a stabilized propargylic cation. This intermediate can then be reacted with a wide range of nucleophiles. Subsequent oxidative demetallation removes the cobalt, revealing the newly functionalized alkyne. nrochemistry.comyoutube.com This reaction provides a powerful method for forming carbon-carbon or carbon-heteroatom bonds at the propargylic position under conditions that might otherwise lead to rearrangement. nrochemistry.com

Acyloxy Group Migrations and Cyclopropane (B1198618) Formation

Propargylic esters, which can be synthesized from the corresponding propargylic alcohols like this compound, are known to undergo fascinating rearrangements catalyzed by transition metals, particularly gold and platinum complexes. These reactions often involve the migration of the acyloxy group, leading to the formation of complex cyclic structures, including those containing cyclopropane rings.

A common reaction pathway is a tandem 1,2- or 1,3-acyloxy migration followed by an intramolecular cyclization or cyclopropanation. mdpi.comunifi.it Gold(I) catalysts are particularly effective at activating the alkyne moiety of a propargylic ester towards nucleophilic attack. This activation can initiate a sequence wherein the ester group migrates along the carbon backbone. For instance, gold-catalyzed cycloisomerization of enynes bearing a propargylic ester can proceed through an initial 1,2-acyloxy shift, which generates a key intermediate that subsequently engages in a cyclization reaction. nih.gov In some cases, this cascade can lead to the formation of bicyclic systems incorporating a cyclopropane ring. mdpi.com

One proposed mechanism involves the formation of a cyclopropyl (B3062369) gold-carbene intermediate. d-nb.info For example, in the reaction of an enyne with a propargyl ester, a gold carbene can be generated which then undergoes intermolecular cyclopropanation with the enyne's double bond. The resulting cyclopropyl intermediate can then undergo further rearrangement. d-nb.info Platinum catalysts, such as PtCl₂, have also been shown to catalyze similar cycloisomerizations of propargylic esters, affording tricyclic compounds with high diastereoselectivity. researchgate.net

While specific studies detailing the acyloxy migration and cyclopropane formation of 2-acyloxy-2-phenyl-4-pentyne were not found in the reviewed literature, the general reactivity patterns of propargylic esters strongly suggest that this derivative would be a suitable substrate for such transformations. The reaction would likely proceed via a gold- or platinum-catalyzed activation of the alkyne, followed by migration of the acyloxy group and subsequent intramolecular reaction to yield cyclopropane-containing products. The precise outcome would depend on the specific reaction conditions and the presence of other functional groups in the molecule.

Thio-Claisen Rearrangements

The thio-Claisen rearrangement is the sulfur analog of the well-known Claisen rearrangement, a powerful frontiersin.orgfrontiersin.org-sigmatropic rearrangement for carbon-carbon bond formation. sethanandramjaipuriacollege.in This transformation typically involves allyl vinyl sulfides and proceeds under milder conditions compared to its oxygen and nitrogen counterparts due to the relative weakness of the carbon-sulfur bond. sethanandramjaipuriacollege.in The rearrangement of allyl aryl sulfides to the corresponding ortho-allyl thiophenols is a classic example of this reaction class. nih.gov

For a derivative of this compound to undergo a thio-Claisen rearrangement, the hydroxyl group would first need to be converted into a suitable sulfur-containing moiety. A plausible synthetic route would involve:

Conversion of the tertiary alcohol to a thiol (2-phenyl-4-pentyne-2-thiol).

S-allylation of the resulting thiol to form an allyl propargyl sulfide (B99878).

Alternatively, the thiol could be reacted with a species to form a propargyl vinyl sulfide. Once the requisite allyl propargyl or allyl vinyl sulfide is formed, heating or catalysis could induce the frontiersin.orgfrontiersin.org-sigmatropic rearrangement. The general mechanism involves a concerted, pericyclic transition state, leading to a new carbon-carbon bond and the migration of the sulfur atom. sethanandramjaipuriacollege.in

The diastereoselectivity of thio-Claisen rearrangements has been a subject of study, with outcomes often influenced by steric and electronic factors within the transition state. researchgate.net While the direct application of a thio-Claisen rearrangement to a derivative of this compound is not explicitly documented in the surveyed literature, the established principles of this reaction provide a strong basis for predicting its feasibility. The transformation offers a potential route to introduce new functional groups and stereocenters into the molecular framework derived from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne group of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The Sonogashira coupling has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability and tolerance of various functional groups. beilstein-journals.orgresearchgate.net The reactivity of the halide partner generally follows the order I > Br > Cl. wikipedia.org

A close structural analog, 2-methyl-3-butyn-2-ol (B105114), has been extensively used in Sonogashira couplings with a variety of aryl bromides. beilstein-journals.org These reactions demonstrate the utility of this class of propargylic alcohols in forming C(sp²)-C(sp) bonds. A copper-free protocol using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has proven effective. beilstein-journals.org It is expected that this compound would exhibit similar reactivity.

Below is a table summarizing the results for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with various aryl bromides, which serves as a model for the expected reactivity of this compound. beilstein-journals.org

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 92 |

| N-(4-Bromophenyl)acetamide | 4-(4-Acetamidophenyl)-2-methyl-3-butyn-2-ol | 94 |

| 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol | 95 |

| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 91 |

| 1-Bromo-4-chlorobenzene | 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol | 90 |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-3-butyn-2-ol | 88 |

| 1-Bromo-3-(trifluoromethyl)benzene | 2-Methyl-4-(3-(trifluoromethyl)phenyl)-3-butyn-2-ol | 92 |

| 1-Bromo-3-nitrobenzene | 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol | 95 |

| Methyl 4-bromobenzoate | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | 93 |

| 4-Bromobenzonitrile | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzonitrile | 96 |

| 2-Bromonaphthalene | 2-Methyl-4-(naphthalen-2-yl)-3-butyn-2-ol | 89 |

| 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | 85 |

Table 1. Copper-Free Palladium-Catalyzed Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides. beilstein-journals.org

Another relevant palladium-catalyzed reaction for terminal alkynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diyne. rsc.org This reaction, typically catalyzed by copper salts, can also be promoted by palladium co-catalysts to improve yields and selectivity. rsc.org Therefore, this compound could also be employed in such reactions to synthesize more complex polyyne structures.

Stereochemical Aspects of 2 Phenyl 4 Pentyn 2 Ol

Chiral Center Considerations and Enantiomer Existence

The molecular structure of 2-Phenyl-4-pentyn-2-ol features a single stereocenter, which is the basis of its chirality. nih.gov This chiral center is located at the C2 carbon atom. A carbon atom is considered a chiral center when it is bonded to four different substituents.

In the case of this compound, the C2 carbon is attached to:

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A hydroxyl group (-OH)

A propargyl group (-CH₂C≡CH)

Due to this structural arrangement, the molecule is asymmetric and cannot be superimposed on its mirror image. This gives rise to the existence of two distinct stereoisomers known as enantiomers. These enantiomers are designated as (R)-2-Phenyl-4-pentyn-2-ol and (S)-2-Phenyl-4-pentyn-2-ol according to the Cahn-Ingold-Prelog priority rules. libretexts.org While possessing identical physical properties such as melting point, boiling point, and solubility in achiral solvents, enantiomers rotate plane-polarized light in equal but opposite directions.

Methodologies for Enantiomeric Purity Assessment in Research

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in stereoselective synthesis and pharmaceutical research. The most common and reliable method for this assessment is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). rsc.orggoogle.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® and Chiralpak® series), are frequently employed for the resolution of racemic alcohols. google.comorgsyn.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Research on analogous tertiary and propargylic alcohols demonstrates the utility of this technique. rsc.orggoogle.com For instance, studies on similar chiral alcohols have established specific HPLC conditions for successful enantiomeric separation.

Interactive Data Table: HPLC Conditions for Enantiomeric Purity Analysis of Chiral Alcohols Users can filter and sort the data based on the column, mobile phase, or compound type.

| Compound Type | Chiral Column | Mobile Phase (v/v) | Reference |

|---|---|---|---|

| Propargylic Alcohol | Chiralpak® AD | Hexane (B92381)/Isopropyl Alcohol = 75:25 | google.com |

| Substituted Penten-2-ol | CHIRALCEL OD-H | Not specified | orgsyn.orgorgsyn.org |

| CF₃-substituted Tertiary Propargylic Alcohol | Chiral support (Normal Phase) | Not specified | rsc.org |

Gas chromatography (GC) with a chiral stationary phase is another technique used for determining the enantiomeric excess of volatile chiral alcohols. ethz.ch

Absolute Configuration Assignment Techniques

Once enantiomers are separated, assigning the absolute configuration (i.e., whether it is the R or S enantiomer) is a critical step. There is no direct correlation between the sign of optical rotation ([α]D) and the R/S designation. tcichemicals.com Therefore, unambiguous methods are required.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. tcichemicals.com It requires growing a suitable single crystal of one enantiomer. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, known as the Bijvoet method. tcichemicals.com If the alcohol itself does not crystallize well, a crystalline derivative can be made with a molecule of known absolute configuration. tcichemicals.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used method where the racemic alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form a mixture of diastereomeric esters. tcichemicals.com These diastereomers have different physical properties and, most importantly, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the alcohol can be deduced based on established models of the preferred conformation of the esters. tcichemicals.comnih.gov

Competing Enantioselective Conversion (CEC): This is a newer kinetic method for assigning the absolute configuration of chiral alcohols. nih.govacs.org The enantioenriched alcohol is subjected to two parallel reactions with the (R)- and (S)-enantiomers of a chiral catalyst. The absolute configuration is then assigned by comparing the reaction rates or product conversions; an empirical mnemonic often correlates the faster-reacting catalyst enantiomer with the alcohol's absolute configuration. acs.orgescholarship.org This technique has been successfully applied to primary alcohols bearing an arene group on the stereogenic center. nih.govacs.org

Circular Dichroism (CD) Spectroscopy: The CD exciton (B1674681) chirality method is a powerful non-empirical technique for determining the absolute configuration of molecules containing multiple chromophores. tcichemicals.com By derivatizing the alcohol with a suitable chromophore, the spatial interaction between the original and the newly introduced chromophore can be analyzed via the resulting CD spectrum to assign the absolute stereochemistry. tcichemicals.com

Interactive Data Table: Comparison of Absolute Configuration Assignment Techniques Users can click on a technique to see a brief description.

| Technique | Principle | Requirement | Key Advantage |

|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal | High-quality single crystal | Unambiguous, direct determination tcichemicals.com |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Enantiopure derivatizing agent (e.g., MTPA) tcichemicals.com | Does not require crystallization tcichemicals.comnih.gov |

| Competing Enantioselective Conversion (CEC) | Kinetic resolution with enantiomeric catalysts | Enantioenriched sample, chiral catalysts nih.govacs.org | Applicable on a small scale escholarship.org |

| Circular Dichroism (CD) | Interaction of chiral molecules with circularly polarized light | Presence of suitable chromophores tcichemicals.com | Non-empirical and highly sensitive tcichemicals.com |

Catalytic Systems in the Synthesis and Transformation of 2 Phenyl 4 Pentyn 2 Ol

Magnesium-Based Catalysis

Magnesium-based reagents, particularly Grignard reagents, are fundamental to the synthesis of tertiary alcohols like 2-phenyl-4-pentyn-2-ol. The most common method for its preparation involves the nucleophilic addition of a propargyl Grignard reagent to a ketone.

Detailed research findings indicate that the reaction of an organic halide with magnesium metal is a general method for forming Grignard reagents. researchgate.net In the context of synthesizing this compound, propargyl bromide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form propargylmagnesium bromide. This organomagnesium compound is then reacted in situ with acetophenone (B1666503). The propargyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. The magnesium ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone, thereby increasing its electrophilicity and facilitating the nucleophilic attack.

Table 1: Synthesis of this compound via Grignard Reaction

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Acetophenone | Propargyl bromide | Magnesium (Mg) | Tetrahydrofuran (THF) | This compound |

While other organometallic reagents like organolithium compounds can be used, the Grignard reaction remains a classic and widely employed strategy due to its reliability and the commercial availability of the starting materials. google.com

Palladium-Based Catalysis

Palladium complexes are exceptionally versatile catalysts in organic synthesis, enabling a wide array of transformations, including cross-coupling and cyclization reactions. These catalytic systems are crucial for modifying the structure of this compound to generate more complex derivatives.

The terminal alkyne functionality in this compound is a key handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. sioc-journal.cn These reactions allow for the formation of new carbon-carbon bonds, significantly expanding the molecular diversity obtainable from this starting material.

In a typical Sonogashira coupling, the terminal alkyne of this compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. This reaction yields a substituted internal alkyne. Similarly, the Suzuki reaction can be employed by first converting the terminal alkyne to a terminal alkynylboronate ester, which can then be coupled with an aryl or vinyl halide under palladium catalysis. Dual nickel/palladium-catalyzed systems have also been developed for the cross-coupling of phenol (B47542) derivatives, highlighting the ongoing innovation in this field. chemrxiv.org These methods are instrumental in late-stage functionalization of complex molecules. chemrxiv.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Sonogashira | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Amine Base | 1,4-Disubstituted-1,3-enyne |

| Heck | Aryl Bromide (e.g., Bromobenzene) | Pd(OAc)₂, PPh₃, Base | Phenyl-substituted allene (B1206475) derivative |

| Suzuki (post-borylation) | Aryl Halide | Pd(dppf)Cl₂, Base | Aryl-substituted alkyne |

Palladium(II) Catalysis in Cyclization Processes

Palladium(II) complexes can catalyze the intramolecular cyclization of alkynols, a process that is highly valuable for the synthesis of heterocyclic compounds. researchgate.net For a molecule like this compound, which is a γ-hydroxyalkyne, Pd(II) catalysis can induce an intramolecular carboetherification. nih.gov

Research on the cyclization of the related compound 4-pentyn-1-ol (B147250) using PdCl₂ shows that the reaction proceeds through the formation of a five-membered heterocyclic intermediate. researchgate.net In this mechanism, the palladium(II) center coordinates to the alkyne, activating it for nucleophilic attack by the pendant hydroxyl group. For this compound, this would lead to the formation of a substituted dihydrofuran ring. The reaction can be highly regioselective, favoring the exo-dig cyclization pathway. The specific conditions and ligands used can influence the reaction's efficiency and selectivity.

Table 3: Predicted Products of Palladium(II)-Catalyzed Cyclization of this compound

| Catalyst (Example) | Solvent | Reaction Type | Predicted Product |

|---|---|---|---|

| PdCl₂ | Dichloromethane | Intramolecular Hydroalkoxylation | 2-Methyl-2-phenyl-5-methylenedihydrofuran |

| Pd₂(dba)₃ / dppb | Toluene | Intramolecular Carboetherification | Substituted Tetrahydrofuran derivative |

Chiral Catalysis for Stereoselective Transformations

The synthesis of a single enantiomer of a chiral molecule is a significant challenge in modern organic chemistry. Since this compound contains a stereocenter at the carbinolic carbon, its synthesis can be controlled using chiral catalysts to produce an enantiomerically enriched product.

One prominent strategy is the asymmetric alkynylation of a prochiral ketone (acetophenone) with a terminal alkyne. researchgate.net This can be achieved using a metal catalyst complexed with a chiral ligand. For instance, an indium(III)/BINOL system has been shown to be effective for the asymmetric alkynylation of aldehydes, achieving high enantioselectivity. researchgate.net A similar system could be adapted for ketones. The chiral ligand creates a chiral environment around the metal center, which forces the incoming nucleophile to attack the carbonyl from a specific face, leading to the preferential formation of one enantiomer.

Furthermore, existing racemic this compound can be a substrate in kinetic resolution processes. For example, a chiral palladium catalyst could selectively catalyze a reaction (like an oxidation or cyclization) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically pure starting material and the transformed product. acs.orgluc.edu

Table 4: Examples of Chiral Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Reaction Type | Application Principle |

|---|---|---|

| In(III) / Chiral BINOL | Asymmetric Alkynylation | Enantioselective addition of an alkynyl nucleophile to a ketone. researchgate.net |

| Pd(dba)₂ / Chiral Ferrocene Ligand | Asymmetric Cross-Coupling | Kinetic resolution of a racemic mixture. acs.org |

| Chiral Ruthenium-NHC Complex | Asymmetric Metathesis | Transformation of a derivative into a new chiral product. mdpi.com |

| Chiral Thioxanthone | Photochemical Cycloaddition | Enantioselective [2+2] cycloaddition of an alkene derivative. rsc.org |

Indium-Mediated Reactions for Homopropargyl Alcohol Formation

Indium-mediated reactions have gained significant attention due to the metal's remarkable reactivity and tolerance to various functional groups and solvents, including water. researchgate.net While the direct synthesis of this compound results in a propargyl alcohol, indium is also instrumental in Barbier-type additions that can form related structures. The term homopropargyl alcohol refers to an alcohol where the hydroxyl group and the alkyne are separated by an additional methylene (B1212753) group.

However, the primary application of indium relevant to the synthesis of the title compound is the Barbier-type propargylation of carbonyl compounds. researchgate.net This reaction involves the in situ formation of an organoindium reagent from an allenyl or propargyl halide and indium metal. This reagent then adds to a carbonyl compound. For the synthesis of this compound, propargyl bromide would be reacted with indium metal in the presence of acetophenone. A key advantage of indium is that these reactions can often be performed in aqueous media. mdpi.com The reaction is believed to proceed on the surface of the indium metal.

Table 5: Indium-Mediated Propargylation of Acetophenone

| Carbonyl Compound | Propargylating Agent | Mediator | Solvent (Example) | Product |

|---|---|---|---|---|

| Acetophenone | Propargyl Bromide | Indium (In) metal | THF/H₂O | This compound |

The use of indium trichloride (B1173362) as a Lewis acid catalyst in these types of reactions has also been explored, further highlighting the versatility of indium in C-C bond formation. wordpress.com

Theoretical and Computational Investigations of 2 Phenyl 4 Pentyn 2 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Density Functional Theory (DFT) Studies

There are no published Density Functional Theory (DFT) studies that have optimized the molecular geometry of 2-phenyl-4-pentyn-2-ol. Such studies would be crucial for determining key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis, which would identify the most stable spatial arrangements of the molecule, has not been performed.

Vibrational Frequency Analysis

A vibrational frequency analysis for this compound has not been reported. This type of calculation is essential for predicting the infrared (IR) and Raman active vibrational modes of the molecule. It also serves to confirm that an optimized geometry corresponds to a true energy minimum.

Spectroscopic Property Predictions and Validation

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Computational predictions of the ¹H and ¹³C NMR chemical shifts for this compound are not available in the current body of scientific literature. These calculations, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are instrumental in interpreting experimental NMR spectra and confirming molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Analysis

Theoretical IR and UV-Vis spectra for this compound have not been simulated. The calculation of the IR spectrum is directly linked to the vibrational frequency analysis. The simulation of the UV-Vis spectrum, typically achieved through Time-Dependent DFT (TD-DFT), would provide insights into the electronic transitions within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

There are no computational studies that elucidate the reaction mechanisms involving this compound. Such research would involve mapping the potential energy surfaces of its reactions to identify transition states and intermediates, thereby providing a molecular-level understanding of its chemical reactivity.

Electronic Structure and Molecular Property Calculations

Calculations of electronic structure and molecular properties provide fundamental information about a molecule's charge distribution, stability, and interaction with electric fields.

The dipole moment is a measure of the polarity of a molecule. Computational methods can predict the magnitude and direction of the dipole moment, which influences physical properties like solubility and boiling point, as well as reactivity.

There is no available published data on the computationally determined dipole moment of this compound.

Table 3: Sample Data Table for Dipole Moment Determination (Note: The data presented below is hypothetical and illustrates the expected output of a computational study.)

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| Hartree-Fock | 6-31G* | 1.85 |

| DFT (B3LYP) | 6-311++G** | 2.10 |

| MP2 | aug-cc-pVTZ | 2.15 |

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that is important in nonlinear optics.

Specific assessments of the polarizability and hyperpolarizability of this compound through computational means have not been reported in the scientific literature.

Table 4: Representative Data for Polarizability and Hyperpolarizability Assessments (Note: This table is a template for the kind of data that would be generated in such a computational investigation and is not based on existing research for this compound.)

| Property | Component | Calculated Value (a.u.) |

| Polarizability (α) | α_xx | 120.5 |

| α_yy | 115.2 | |

| α_zz | 98.7 | |

| Isotropic Average | 111.5 | |

| First Hyperpolarizability (β) | β_vec | 45.3 |

Applications of 2 Phenyl 4 Pentyn 2 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The reactivity of the terminal alkyne and the hydroxyl group in 2-Phenyl-4-pentyn-2-ol makes it an attractive starting material for the construction of intricate molecular frameworks. The presence of the phenyl group can also influence the electronic properties and reactivity of the molecule, as well as provide a site for further functionalization.

One of the fundamental transformations for terminal alkynes is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by palladium and copper complexes, would allow for the extension of the carbon chain of this compound, incorporating various aromatic or vinylic moieties. nih.gov The resulting products could serve as precursors to more complex structures, including conjugated systems with potential applications in materials science.

Furthermore, the terminal alkyne functionality enables participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This highly efficient and regioselective reaction would allow for the covalent linking of this compound to a wide range of azide-containing molecules, including polymers, biomolecules, and other synthetic building blocks. nih.gov The resulting 1,2,3-triazole linkage is stable and can be a key structural element in the design of functional molecules.

The hydroxyl group of this compound can be derivatized to introduce other functional groups or to act as a directing group in subsequent transformations. For instance, etherification or esterification of the alcohol can be readily achieved. The tertiary nature of the alcohol provides steric hindrance that can influence the stereochemical outcome of nearby reactions.

A hypothetical Sonogashira coupling reaction of this compound is presented in the table below.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 6 | 92 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄/CuI | Piperidine | DMF | 50 | 8 | 85 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂/CuI | DIPA | Toluene | 80 | 4 | 88 |

Precursor in the Synthesis of Diverse Organic Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and natural products. The combination of the alkyne and alcohol functionalities allows for intramolecular cyclization reactions to form five- and six-membered rings.

Synthesis of Substituted Furans:

Substituted furans are important structural motifs in many biologically active compounds. Gold- or other transition metal-catalyzed cyclization of propargyl alcohols is a well-established method for furan (B31954) synthesis. organic-chemistry.orgorganic-chemistry.orgmdpi.comresearchgate.net While some studies indicate that tertiary propargyl alcohols may show lower reactivity in certain intermolecular reactions, intramolecular cyclizations or tandem reactions can be effective. organic-chemistry.org For instance, a tandem propargylation-cycloisomerization reaction could potentially be employed. organic-chemistry.org

Synthesis of Substituted Pyrazoles and Isoxazoles:

Pyrazoles and isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. The synthesis of these compounds can often be achieved from alkynyl precursors. researchgate.net For example, a one-pot synthesis of substituted pyrazoles from propargyl alcohols has been reported, proceeding through an α-iodo enone intermediate. researchgate.net Similarly, isoxazoles can be synthesized via the electrophilic cyclization of alkynyl O-methyl oximes, which can be derived from the corresponding alkynones formed by the oxidation of propargyl alcohols. nih.govresearchgate.netacs.orgbeilstein-journals.org

Synthesis of Substituted Oxazoles:

Oxazoles are another important class of heterocycles. While direct synthesis from this compound might be challenging, it could serve as a precursor to an alkynoic acid through oxidation and subsequent coupling with an amino alcohol to form a 2-alkynyl oxazole, which is a versatile intermediate. rsc.orgnih.govscispace.comorganic-chemistry.org

A hypothetical synthesis of a substituted furan from this compound is outlined in the table below.

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | AuCl₃ | DCE | 60 | 2 | 2-Methyl-2-phenyl-5-methylfuran | 78 |

| 2 | AgOTf | Toluene | 80 | 4 | 2-Methyl-2-phenyl-5-methylfuran | 72 |

| 3 | PtCl₂ | Acetonitrile (B52724) | 70 | 3 | 2-Methyl-2-phenyl-5-methylfuran | 81 |

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. nih.govmdpi.com The functional groups present in this compound make it an ideal candidate for incorporation into such reaction sequences.

Cascade Reactions:

A cascade reaction involving this compound could be initiated by the activation of the alkyne by a transition metal catalyst, such as gold or ruthenium. nih.govuni-halle.de This could trigger a series of intramolecular events, such as cyclization followed by a rearrangement or an addition reaction, to generate complex polycyclic structures. For example, a gold-catalyzed intermolecular cascade reaction of a propargyl alcohol with another alkyne can lead to substituted furans. organic-chemistry.orgnih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions involving alkynes are well-documented and offer a convergent approach to molecular complexity. researchgate.netrsc.orgrsc.org this compound could participate in MCRs in several ways. The terminal alkyne can react with an in-situ generated species, such as a ketenimine or a vinylidene intermediate. The hydroxyl group could also participate in the reaction, for example, by acting as an internal nucleophile. A plausible MCR could involve the reaction of this compound with an aldehyde, an amine, and a coupling partner to generate a highly functionalized acyclic or heterocyclic product.

A hypothetical three-component reaction involving this compound is depicted in the table below.

Advanced Analytical Techniques for Structural Elucidation and Purity Determination in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of 2-Phenyl-4-pentyn-2-ol is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups. Based on data from structurally similar compounds and established principles, the predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit several key resonances. rsc.orgrsc.orgorganicchemistrydata.org The aromatic protons of the phenyl group typically appear in the downfield region, around 7.2-7.5 ppm. The terminal alkyne proton (H-C≡) is expected to produce a singlet or a triplet (if coupled to the methylene (B1212753) protons) around 2.0-3.0 ppm. libretexts.orgnetlify.app The methylene protons (CH₂) adjacent to the alkyne and the stereocenter are diastereotopic and would likely appear as a multiplet, further split by the terminal alkyne proton. The methyl group (CH₃) attached to the tertiary carbon would resonate as a singlet in the upfield region, typically around 1.6 ppm. The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, often appearing between 2-5 ppm, depending on concentration and solvent purity. organicchemistrydata.orglibretexts.org

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. For this compound, characteristic chemical shifts are anticipated. The carbons of the phenyl ring would generate signals in the aromatic region of 125-150 ppm. libretexts.orgoregonstate.edu The quaternary carbon of the phenyl ring attached to the alcohol carbon would be shifted further downfield. The two sp-hybridized carbons of the alkyne group are expected to resonate between 70 and 90 ppm. oregonstate.eduwisc.edu The tertiary carbinol carbon (C-OH) would appear around 70-75 ppm, while the adjacent methylene carbon and the methyl carbon would have signals in the upfield aliphatic region.

Table 1: Predicted NMR Data for this compound in CDCl₃ | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Protons | 7.2-7.5 | Multiplet | Aromatic (C₆H₅) | | | ~2.8 | Multiplet | Methylene (CH₂) | | | ~2.1 | Singlet/Triplet | Alkynyl (C≡C-H) | | | ~2.5 | Broad Singlet | Hydroxyl (OH) | | | ~1.6 | Singlet | Methyl (CH₃) | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbons | 140-145 | Quaternary Aromatic (C-C-OH) | | | 125-130 | Aromatic (CH) | | | ~83 | Alkynyl (C≡C-H) | | | ~71 | Alkynyl (C-C≡C) | | | ~73 | Carbinol (C-OH) | | | ~36 | Methylene (CH₂) | | | ~30 | Methyl (CH₃) |

Mass Spectrometry (GC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC would first separate the compound from any volatile impurities before it enters the mass spectrometer. In the MS, under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum for this compound (molar mass 160.21 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 160, although it may be weak due to the tertiary alcohol structure which is prone to fragmentation. libretexts.orgnih.gov

A prominent fragmentation pathway is the α-cleavage, involving the loss of a methyl group (CH₃•, 15 Da) to form a stable resonance-stabilized cation at m/z 145. The most abundant peak (base peak) is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which forms after cleavage of the propargyl group and rearrangement. libretexts.orgnih.gov Another significant fragment at m/z 121 corresponds to the [M - C₃H₃]⁺ ion. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, an exact mass of 160.0888 u for the molecular formula C₁₁H₁₂O can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - C₃H₃]⁺ | Loss of the propargyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The terminal alkyne C-H stretch gives rise to a sharp, strong peak around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weak to medium, sharp absorption in the range of 2100-2140 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman, the C≡C triple bond stretch of terminal alkynes gives a strong and clear signal, particularly when conjugated with an aromatic system. Current time information in Bangalore, IN.rsc.org This signal is expected around 2100 cm⁻¹. chemicalbook.comichemical.com The symmetric vibrations of the phenyl ring also produce strong Raman signals. The relative weakness of the water signal in Raman spectroscopy makes it particularly useful for studying samples in aqueous media.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (broad) | Weak |

| ≡C-H | Stretch | ~3300 (sharp, strong) | Moderate |

| C≡C | Stretch | 2100-2140 (weak, sharp) | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Moderate |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the analysis of isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds. For an aromatic alcohol like this compound, reversed-phase HPLC is a common and effective method. wisc.edu In this mode, a nonpolar stationary phase (e.g., C18- or C8-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. organicchemistrydata.org The compound, being moderately polar, will be retained on the column and then eluted by the mobile phase. The retention time is characteristic of the compound under specific conditions (column type, mobile phase composition, flow rate, and temperature).

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light strongly. HPLC is highly effective for determining the purity of a sample by detecting and quantifying any impurities present. It can also be used to separate stereoisomers if a chiral stationary phase is employed. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine purity. spectrabase.comresearchgate.net A TLC plate consists of a stationary phase, typically silica (B1680970) gel, coated on a solid support. chemicalbook.com

For this compound, a common mobile phase (eluent) would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The compound is spotted on the plate, which is then placed in a chamber containing the eluent. The eluent moves up the plate by capillary action, and the compound travels up the plate at a rate dependent on its affinity for the stationary phase versus the mobile phase. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. researchgate.net

Visualization of the spot can be achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the plate, appearing as a dark spot. Alternatively, chemical stains can be used. A potassium permanganate (B83412) (KMnO₄) stain is particularly effective, as it reacts with both the alcohol and the alkyne functional groups, producing a yellow or brown spot on a purple background.

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 silica (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | UV Detector | Purity determination, quantification, isomer separation (with chiral column) |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm), KMnO₄ stain | Reaction monitoring, purity assessment |

Green Chemistry Principles in 2 Phenyl 4 Pentyn 2 Ol Research

Implementation of Solvent-Free Synthetic Methodologies

A significant advancement in the green synthesis of propargylic alcohols, including 2-Phenyl-4-pentyn-2-ol, is the development of solvent-free reaction conditions. These methods address the environmental impact of traditional organic solvents, which contribute significantly to the mass of waste in chemical operations.

One prominent solvent-free approach is mechanochemistry , which utilizes mechanical force, such as ball milling, to initiate chemical reactions. researchgate.net A zinc-mediated Barbier-type reaction under ball-milling conditions has been reported for the synthesis of homoallylic alcohols, and this methodology has been extended to the synthesis of 2-phenylpent-4-yn-2-ol. ucl.ac.uk This process is operationally simple, can be performed under air, and notably, does not require dry solvents, thereby significantly reducing solvent consumption and waste. ucl.ac.uk In a specific procedure, 2-phenylpent-4-yn-2-ol was prepared by milling acetophenone (B1666503) with propargyl bromide and zinc metal, demonstrating the viability of this solvent-free approach. ucl.ac.uk

Another example of solvent-free synthesis involves the use of heterogeneous catalysts. For instance, the direct addition of terminal alkynes to aldehydes to form propargylic alcohols has been achieved using zinc oxide (ZnO) as a reusable catalyst under solvent-free conditions. scispace.com Similarly, the synthesis of β-oxopropylcarbamates from propargyl alcohols, carbon dioxide, and secondary amines has been effectively catalyzed by a metal-organic framework under solvent-free conditions, showcasing the potential for eliminating solvents in transformations of this class of compounds. chinesechemsoc.org

The key advantages of these solvent-free methods are summarized in the table below.

| Method | Key Features | Relevance to this compound |

| Mechanochemistry (Ball Milling) | Utilizes mechanical force, reduces or eliminates solvent, often proceeds under ambient temperature and air. | Demonstrated synthesis via a zinc-mediated Barbier-type reaction of acetophenone and propargyl bromide. ucl.ac.uk |

| Heterogeneous Catalysis (e.g., ZnO) | Employs a solid, reusable catalyst, enabling solvent-free reaction conditions and easy product separation. | Provides a general, environmentally friendly option for the synthesis of propargylic alcohols. scispace.com |

These methodologies represent a significant step towards making the synthesis of this compound and related compounds more environmentally sustainable by drastically reducing solvent waste.

Principles of Atom Economy and Waste Minimization in Transformations

Atom economy and waste minimization are central principles of green chemistry that focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of waste. researchgate.net

A common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction . libretexts.orgiitk.ac.in In a typical synthesis, acetophenone reacts with a propargyl Grignard reagent (such as propargylmagnesium bromide) followed by an aqueous workup.

The atom economy of this reaction can be calculated as follows:

Reaction: C₈H₈O (Acetophenone) + C₃H₃MgBr (Propargylmagnesium Bromide) → C₁₁H₁₂O (this compound) + Mg(OH)Br (Byproduct)

To assess the atom economy, the molecular weights of the reactants and the desired product are considered.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Acetophenone | C₈H₈O | 120.15 |

| Propargylmagnesium Bromide | C₃H₃MgBr | 143.32 |

| Total Reactants | 263.47 | |

| This compound | C₁₁H₁₂O | 160.21 |

Atom Economy Calculation: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Percent Atom Economy = (160.21 / 263.47) x 100 ≈ 60.8%

This calculation reveals that a significant portion of the reactant mass does not end up in the final product, instead forming inorganic salts (e.g., Mg(OH)Br) as byproducts. This highlights a key area for improvement in the synthesis of this compound.

To minimize waste, research efforts are directed towards catalytic reactions that can achieve the desired transformations with higher atom economy. For instance, the catalytic dehydrogenative coupling of tertiary propargylic alcohols presents a more atom-economical pathway for certain transformations, where water can be the only byproduct. acs.org While not a synthesis of the parent alcohol, such transformations exemplify the goals of waste minimization. The ideal scenario is an addition reaction where all reactant atoms are incorporated into the product, achieving 100% atom economy. researchgate.netacs.org

Energy Efficiency in Synthetic Protocols and Reaction Design

Improving energy efficiency in chemical synthesis is a critical aspect of green chemistry, aiming to reduce the environmental and economic costs associated with energy consumption. This is often achieved by developing reactions that proceed under milder conditions or by using alternative energy sources to drive reactions more efficiently. unito.it

Another approach to energy efficiency is the design of catalytic processes that operate at or near ambient temperature . The conversion of some pentynol derivatives, for example, has been achieved using palladium(II) catalysts at room temperature. researchgate.net Similarly, electrochemical methods, which use electricity to drive chemical reactions, offer a mild and often highly selective alternative to traditional thermal methods. The electrochemical oxidation of propargyl alcohols to synthesize dioxo-orthoesters is a recent example of an environmentally benign, metal-free method that proceeds under mild conditions. rsc.org

The table below summarizes energy-efficient approaches relevant to the synthesis and transformation of this compound.

| Technique | Principle | Advantages for Energy Efficiency |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and uniform heating. | Drastically reduces reaction times, leading to lower overall energy consumption. nih.govrsc.org |

| Ambient Temperature Catalysis | Employs highly active catalysts that function efficiently without significant heat input. | Eliminates the energy required for heating and cooling reaction mixtures. researchgate.net |

| Electrochemistry | Uses electrical potential to drive redox reactions. | Often operates at room temperature, avoids harsh reagents, and can be highly selective. rsc.org |

By embracing these energy-efficient technologies, the synthesis of this compound can be made more sustainable, reducing the carbon footprint associated with its production.

Future Research Directions and Emerging Trends for 2 Phenyl 4 Pentyn 2 Ol

Development of Novel and Sustainable Synthetic Pathways

Traditional syntheses of 2-phenyl-4-pentyn-2-ol, often relying on stoichiometric Grignard reagents, are being challenged by the need for greener and more atom-economical alternatives. Future research is pivoting towards catalytic methods that minimize waste and enhance efficiency.

One of the most promising frontiers is the adoption of flow chemistry . The coupling of CO2 to propargylic alcohols to form α-alkylidene cyclic carbonates has been significantly accelerated using continuous flow methodologies. rsc.org This approach not only allows for quantitative conversions in minutes rather than hours but also reduces the required amount of reagents and improves control over reaction parameters. rsc.orgrsc.org Applying this technology to the synthesis of this compound could lead to a highly efficient and scalable production process.

Another key area is the development of catalytic systems that avoid pre-functionalized starting materials. For instance, the direct C-H activation of a precursor like cumene, followed by a catalytic alkynylation, represents a more direct synthetic route. Furthermore, the use of CO2 as a C1 building block in tandem reactions with propargylic alcohols is an emerging sustainable strategy. mdpi.com Metal-organic frameworks (MOFs) have shown potential in catalyzing the three-component reaction of propargylic alcohols, CO2, and amines, which could be adapted for the synthesis of derivatives of this compound. chinesechemsoc.org

Table 1: Comparison of Synthetic Methodologies for Propargylic Alcohols and Derivatives

| Methodology | Advantages | Potential Application to this compound |

| Grignard Reaction | High-yielding, well-established | Traditional synthesis from acetophenone (B1666503) and a propargyl Grignard reagent. |

| Flow Chemistry | Rapid reaction times, scalability, improved safety, reduced waste. rsc.org | Continuous and efficient production of this compound and its derivatives. |

| CO2 Coupling | Utilization of a renewable C1 feedstock, green synthesis. mdpi.comacs.org | Sustainable synthesis of carbonate derivatives of this compound. |

| C-H Activation | High atom economy, avoids pre-functionalized starting materials. | Direct synthesis from readily available hydrocarbons and alkynes. |

Exploration of Uncharted Reactivity and Rearrangements

While the Meyer-Schuster rearrangement of tertiary propargyl alcohols to α,β-unsaturated ketones is a well-known transformation, the full reactive potential of this compound is yet to be unlocked. ucl.ac.ukresearchgate.netucl.ac.ukresearchgate.net Future research will likely focus on discovering novel catalytic cycles and tandem reactions that exploit the unique electronic and steric properties of this molecule.

Gold-catalyzed reactions have emerged as a powerful tool for activating alkynes. ucl.ac.ukacs.org While gold catalysts are known to promote the Meyer-Schuster rearrangement, subtle changes in the catalyst or reaction conditions could lead to divergent reaction pathways. ucl.ac.ukresearchgate.net For example, gold-catalyzed oxidative rearrangements of propargyl alcohols can lead to 1,3-diketones, a reaction pathway that remains to be explored for this compound. researchgate.net

Tandem reactions that create multiple bonds in a single operation are a key area for future exploration. The development of one-pot procedures that combine a rearrangement with a subsequent cyclization or cross-coupling could provide rapid access to complex molecular architectures. nih.govnih.govorganic-chemistry.org For instance, a tandem semi-hydrogenation/isomerization of this compound could potentially yield the saturated ketone, 4-phenyl-2-pentanone. nih.gov Another intriguing possibility is a Lewis acid-mediated tandem reaction with trimethylsilylazide (TMSN3) to form novel tetrazole derivatives. nih.gov

Table 2: Potential Uncharted Reactions of this compound

| Reaction Type | Potential Product(s) | Key Reagents/Catalysts |

| Gold-Catalyzed Oxidative Rearrangement | 1-Phenyl-2,4-pentanedione | Gold catalyst, N-oxide oxidant researchgate.net |

| Tandem Semi-Hydrogenation/Isomerization | 4-Phenyl-2-pentanone | Palladium nanoparticle catalyst nih.gov |

| Tandem Propargylation/Cycloisomerization | Substituted oxazoles | Brønsted acid, amides organic-chemistry.org |

| Lewis Acid-Mediated Tetrazole Synthesis | Vinyl-tetrazoles | Lewis acid, TMSN3 nih.gov |

Design of Highly Stereoselective Catalytic Transformations

The creation of chiral molecules from achiral starting materials is a central goal of modern organic synthesis. While this compound is achiral, its reactions can generate products with one or more stereocenters. The development of highly stereoselective catalytic transformations is therefore a major avenue for future research.

The asymmetric addition of alkynes to ketones is a direct route to chiral tertiary propargylic alcohols, and significant progress has been made in developing chiral catalysts for this transformation. nih.govrsc.org For example, copper(II)/chiral hydroxamic acid complexes have been shown to catalyze the direct aldol (B89426) reaction of α-N3 amides to trifluoromethyl ketones to produce CF3-substituted tertiary propargylic alcohols with high stereoselectivity. nih.govrsc.org Similar catalytic systems could be designed for the enantioselective synthesis of this compound or its derivatives.

The kinetic resolution of racemic tertiary propargylic alcohols is another powerful strategy for accessing enantiopure compounds. A palladium-catalyzed carboxylative kinetic resolution has been reported to provide chiral propargylic alcohols with excellent enantioselectivity. rsc.org Furthermore, enzymatic methods, such as those employing alcohol dehydrogenases, offer a green and highly selective approach to the deracemization of racemic propargylic alcohols. acs.org

Table 3: Strategies for Stereoselective Synthesis Involving Tertiary Propargylic Alcohols

| Strategy | Catalyst/Reagent | Potential Outcome for this compound System |

| Asymmetric Alkynylation | Chiral Cu(II)/hydroxamic acid complexes nih.govrsc.org | Enantioselective synthesis of chiral derivatives of this compound. |

| Kinetic Resolution | Chiral Pd catalyst, CO2 rsc.org | Separation of racemic this compound into its enantiomers. |

| Enzymatic Deracemization | Alcohol dehydrogenases acs.org | Green and highly enantioselective synthesis of chiral this compound. |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids scispace.com | Diastereo- and enantioselective synthesis of homo-propargylic alcohols from derivatives. |

Advanced Computational Studies for Predictive Molecular Design

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating discovery in organic synthesis. Advanced computational methods, particularly Density Functional Theory (DFT) , are poised to play a pivotal role in shaping the future research directions for this compound.

Mechanistic elucidation through DFT calculations can provide deep insights into the transition states and intermediates of known reactions, such as the Meyer-Schuster rearrangement. nih.gov This understanding can guide the design of catalysts that favor specific reaction pathways or inhibit undesired side reactions. For example, computational studies can help to rationalize the selectivity observed in palladium-catalyzed redox-relay Heck arylations of alkenyl alcohols, a methodology that could potentially be extended to alkynyl alcohols. psu.edu

Furthermore, in silico screening of virtual libraries of catalysts can dramatically accelerate the discovery of new and improved catalytic systems. acs.org By predicting the enantioselectivities of different catalyst scaffolds, computational methods can prioritize the most promising candidates for experimental validation, saving significant time and resources. acs.org This predictive power will be instrumental in designing catalysts for novel, highly selective transformations of this compound and its derivatives. Computational studies can also predict the reactivity and polarity of key intermediates, such as alkynyl radicals, which could be involved in novel reaction pathways. acs.orgupi.edu

Table 4: Applications of Computational Chemistry in the Study of this compound

| Computational Application | Methodology | Potential Insights |

| Mechanistic Studies | Density Functional Theory (DFT) nih.gov | Elucidation of reaction pathways, transition state analysis for rearrangements. |

| Catalyst Design | Automated computational toolkits, virtual screening acs.org | Prediction of enantioselectivity, rational design of new chiral catalysts. |

| Reactivity Prediction | DFT, post-Hartree-Fock methods acs.orgnih.gov | Prediction of isomerization pathways and thermodynamic stability of products. |

| Intermediate Characterization | Theoretical studies on radical polarity acs.org | Understanding the reactivity of potential radical intermediates in novel transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。